(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine
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Overview
Description
(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine is a chiral amine compound that features a pyrrolidine ring substituted with a methoxypropan-2-yl group. Chiral amines are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their ability to interact with biological systems in a stereospecific manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and 2-methoxypropan-2-yl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of agrochemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind stereospecifically to these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine: The enantiomer of the compound with different stereospecific interactions.
2-(2-Methoxypropan-2-yl)pyrrolidine: A non-chiral analog with similar chemical properties but different biological activity.
N-Methylpyrrolidine: A structurally related compound with different substituents.
Uniqueness
(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine is unique due to its specific chiral configuration, which imparts distinct stereospecific interactions and properties compared to its analogs.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(2,11-3)7-5-4-6-10(7)9/h7H,4-6,9H2,1-3H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFWMHRLLPDMCC-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCCN1N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369339 |
Source
|
Record name | SBB017511 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118535-61-8 |
Source
|
Record name | SBB017511 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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